

An In-depth Technical Guide to the Spectroscopic Analysis of Benzoic Acid Derivatives

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Compound of Interest

Compound Name: *3-Methyl-4-morpholin-4-yl-benzoic acid*

Cat. No.: *B169675*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for the requested compound, **3-Methyl-4-morpholin-4-yl-benzoic acid**, is not readily available in public scientific databases. To fulfill the core requirements of this guide, the closely related and well-characterized compound, 3-Methylbenzoic acid, will be utilized as a representative example for data presentation and experimental protocols. This approach provides a practical framework for the spectroscopic analysis of this class of compounds.

Chemical Structures of Interest

To begin, the structures of both the requested and the representative compounds are presented. The structural similarity, centered on the 3-methylbenzoic acid core, makes the latter a suitable proxy for illustrating analytical techniques.

Requested Compound: 3-Methyl-4-morpholin-4-yl-benzoic acid

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Caption: Structure of **3-Methyl-4-morpholin-4-yl-benzoic acid**.

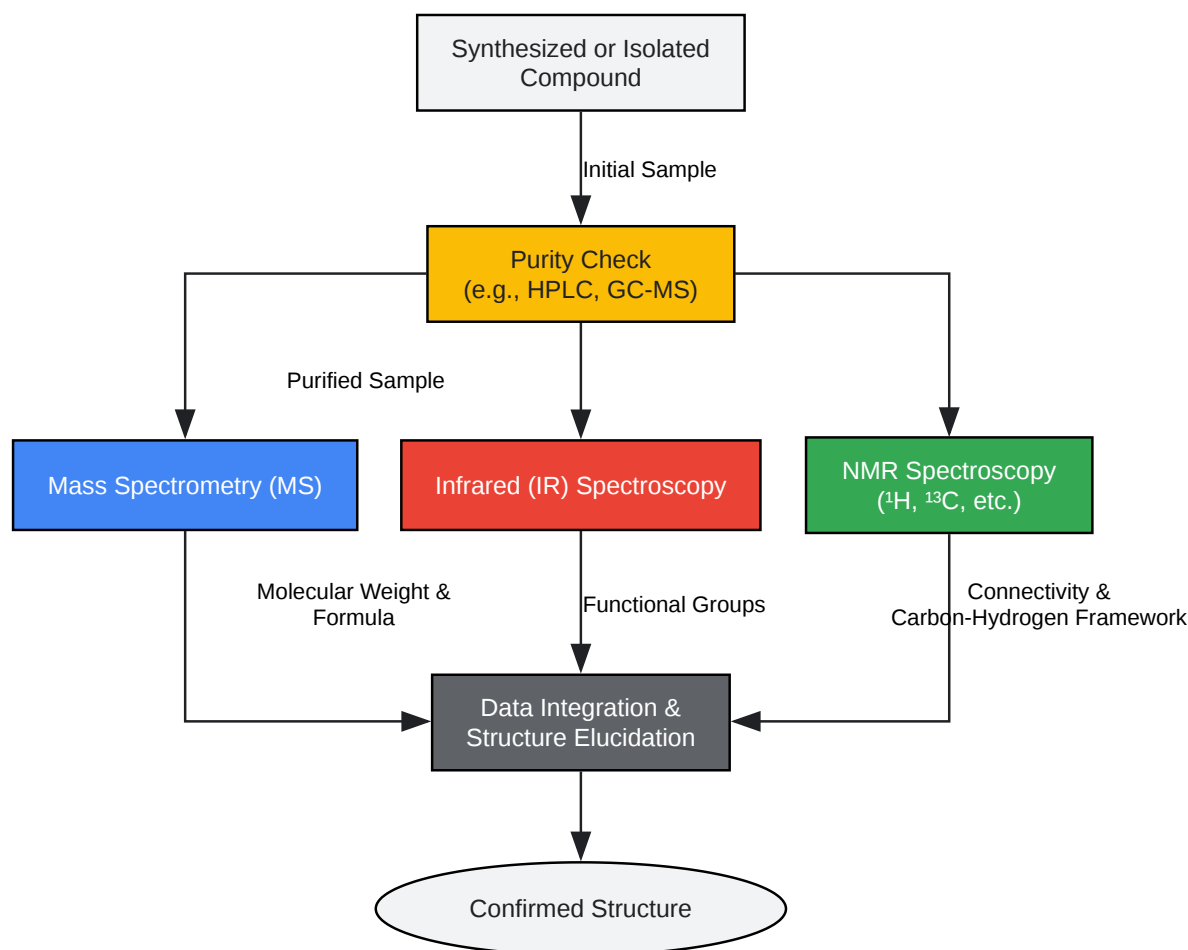
Representative Compound: 3-Methylbenzoic acid

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Caption: Structure of 3-Methylbenzoic acid (m-Toluic acid).

Workflow for Spectroscopic Analysis

The structural elucidation of a novel or known organic compound follows a logical progression of analytical techniques. Each method provides unique pieces of information that, when combined, confirm the molecule's identity and purity.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic Data for 3-Methylbenzoic Acid

The following sections present quantitative data obtained from standard spectroscopic methods for 3-Methylbenzoic acid (CAS No: 99-04-7).[1][2]

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ^1H NMR Data for 3-Methylbenzoic Acid Solvent: DMSO- d_6 , 400 MHz[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	Carboxylic Acid (-COOH)
7.80 - 7.75	Multiplet	2H	Aromatic (H-2, H-6)
7.40 - 7.35	Multiplet	2H	Aromatic (H-4, H-5)
2.37	Singlet	3H	Methyl (-CH ₃)

Table 2: ¹³C NMR Data for 3-Methylbenzoic Acid Solvent: DMSO-d₆, 101 MHz[3]

Chemical Shift (δ) ppm	Assignment
167.9	Carboxylic Acid Carbon (C=O)
138.4	Aromatic (C-3)
133.9	Aromatic (CH)
131.2	Aromatic (C-1)
130.2	Aromatic (CH)
128.9	Aromatic (CH)
126.9	Aromatic (CH)
21.3	Methyl Carbon (-CH ₃)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 3-Methylbenzoic Acid[4][5]

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3300 - 2500	Broad	O-H stretch	Carboxylic Acid
3080 - 3030	Medium	C-H stretch	Aromatic
2980 - 2850	Medium-Weak	C-H stretch	Methyl
1700 - 1680	Strong	C=O stretch	Carboxylic Acid
1610, 1450	Medium-Strong	C=C stretch	Aromatic Ring
1320 - 1210	Strong	C-O stretch	Carboxylic Acid
960 - 900	Broad, Medium	O-H bend	Carboxylic Acid

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 3-Methylbenzoic Acid[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
136	High	Molecular Ion [M] ⁺
119	High	[M - OH] ⁺
91	High	[M - COOH] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

- Sample Preparation: Dissolve 5-10 mg of purified 3-Methylbenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[6]
- Transfer: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.

- **Standard:** If quantitative analysis is needed, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.
- **Acquisition:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Parameter Setup:** Load standard acquisition parameters for ^1H and ^{13}C NMR. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse for ^1H and a 90-degree pulse for ^{13}C , with a sufficient relaxation delay (e.g., 1-2 seconds for ^1H , 2-5 seconds for ^{13}C).
- **Shimming & Tuning:** Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the specific nucleus being observed.
- **Data Collection:** Acquire the Free Induction Decay (FID) data. For ^{13}C , a larger number of scans (hundreds to thousands) is typically required due to its low natural abundance.
- **Processing:** Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum.
- **Sample Preparation:** Place approximately 20-50 mg of solid 3-Methylbenzoic acid into a small vial. Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to completely dissolve the solid.[\[7\]](#)
- **Film Deposition:** Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
- **Solvent Evaporation:** Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.
- **Background Spectrum:** Place an empty, clean salt plate (or the sample plate before deposition) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO_2 and water vapor.[\[8\]](#)
- **Sample Spectrum:** Place the sample-coated salt plate into the spectrometer's sample holder.

- Acquisition: Acquire the infrared spectrum, typically over a range of 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
- Sample Introduction: For a volatile and thermally stable solid like 3-Methylbenzoic acid, a direct insertion probe or introduction via a Gas Chromatography (GC) inlet is common. Dissolve a small amount of the sample (~ 0.1 mg/mL) in a volatile solvent like methanol or ethyl acetate.[\[9\]](#)[\[10\]](#)
- Ionization: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion).[\[9\]](#)
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value.
- Data Acquisition: The instrument software records and displays the mass spectrum as a plot of relative intensity versus m/z .

Representative Synthesis of 3-Methylbenzoic Acid

A common method for the synthesis of benzoic acid derivatives involves the oxidation of the corresponding alkylbenzene. For 3-Methylbenzoic acid, this can be achieved by the oxidation of m-xylene. However, a more selective laboratory-scale synthesis often involves functional group manipulation from a different starting material. A representative nitration-based synthesis is described below.

Reaction Scheme: Nitration of m-toluic acid.[\[11\]](#)[\[12\]](#)

Procedure:

- **Cooling:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, place concentrated nitric acid and cool the flask to between -30°C and -15°C using an appropriate cooling bath.
- **Addition:** Slowly add powdered m-toluic acid to the cooled, stirring nitric acid, ensuring the temperature remains within the specified range.
- **Reaction:** Continue stirring the mixture at this temperature for a designated period (e.g., 30-60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, the reaction mixture is carefully poured into a beaker of ice-water.
- **Isolation:** The resulting precipitate is collected by vacuum filtration.
- **Purification:** The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Note: This specific protocol describes a nitration reaction, which is one of many possible synthetic routes. The synthesis of the parent 3-methylbenzoic acid is typically achieved through oxidation of m-xylene or hydrolysis of its corresponding nitrile.

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